N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
The compound N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemically synthesized molecule that is likely to possess a range of biological activities due to the presence of the 1,3,4-oxadiazole moiety and the substituted phenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activities, which can be extrapolated to understand the potential properties of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the conversion of aromatic organic acids into esters, followed by the formation of hydrazides and subsequent cyclization to form the 1,3,4-oxadiazole ring. The final step often involves the reaction of the oxadiazole moiety with a substituted acetamide to form the target compound, as seen in the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide .
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These methods confirm the presence of the 1,3,4-oxadiazole ring and the substituted phenyl group, which are crucial for the biological activity of the molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are sensitive to the conditions used, such as the solvent and the presence of a base. The reactivity of the oxadiazole ring with various substituents can lead to a diverse range of compounds with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electronegative substituents like chlorine can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, melting point, and reactivity. The oxadiazole ring is known for its stability and can contribute to the overall rigidity of the molecule .
Biological Activity
Although the specific biological activities of N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide are not discussed in the provided papers, related compounds have been shown to possess activities such as opioid kappa agonism, inhibition of enzymes like acetylcholinesterase, and anticancer properties. These activities are often evaluated using in vitro assays and animal models .
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of derivatives involving the 1,3,4-oxadiazole ring, which is structurally similar to the compound . For instance, a study outlined the synthesis of 1,3,4-oxadiazole and acetamide derivatives, evaluating their pharmacological potential, including antibacterial and anti-enzymatic activities. These compounds were synthesized to incorporate multifunctional moieties and assessed for their biological activities, highlighting the synthetic versatility and potential utility of such structures in drug development (Nafeesa, et al., 2017).
Pharmacological Evaluation
Another aspect of research involves evaluating the pharmacological effects of derivatives. A study on N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide demonstrated potent α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes or related metabolic disorders. This research underscores the bioactive potential of compounds within this chemical family, indicating a route for the development of new therapeutic agents (Iftikhar, et al., 2019).
Anticancer Properties
Compounds bearing the oxadiazole moiety have also been studied for their anticancer properties. For example, novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Such studies reveal the potential of these compounds to act as leads in anticancer drug development, offering insights into the molecular frameworks beneficial for targeting cancer cells (Vinayak, et al., 2014).
Enzyme Inhibition
Research into enzyme inhibition by related compounds, such as the synthesis and bioactivity evaluation of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, indicates the relevance of this chemical class in studying enzyme-targeted therapies. These compounds' activity against enzymes like acetylcholinesterase highlights their potential in addressing diseases characterized by enzyme dysregulation (Rehman, et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-2-1-3-11(17)13(10)19-12(22)8-24-15-21-20-14(23-15)9-4-6-18-7-5-9/h1-7H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVRDGEXUSDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
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